Methyl 3,4-diamino-5-methoxybenzoate hydrochloride
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Overview
Description
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C9H12N2O3Cl. It is a derivative of benzoic acid and is characterized by the presence of amino and methoxy groups on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride typically involves the reaction of 3,4-diamino-5-methoxybenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and dried to obtain a fine powder .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,4-diamino-5-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups on the benzene ring can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-diaminobenzoate: Similar structure but lacks the methoxy group.
Methyl 3,4,5-trihydroxybenzoate: Contains additional hydroxyl groups on the benzene ring.
Methyl 3,4-diamino-5-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 3,4-diamino-5-methoxybenzoate hydrochloride is unique due to the presence of both amino and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 3,4-diamino-5-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11;/h3-4H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRCQHZDBOZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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